An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
Core Molecular Identity and Structure
4-Ethynylphenol is an aromatic organic compound featuring a hydroxyl group (-OH) and an ethynyl group (-C≡CH) substituted at the para positions (1 and 4) of a benzene ring. This arrangement of functional groups dictates its chemical behavior and utility.
Chemical Structure
The molecule's planar aromatic ring, combined with the linear geometry of the ethynyl group, results in a rigid, well-defined structure.
Caption: 2D structure of 4-Ethynylphenol highlighting the key functional groups.
Key Identifiers
Proper identification is critical for sourcing, regulatory compliance, and data retrieval. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 2200-91-1 | [1][2][3] |
| Molecular Formula | C₈H₆O | [1][2][3] |
| IUPAC Name | 4-ethynylphenol | [2][3] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [3][4] |
| InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | [2][3] |
| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C#CC1=CC=C(C=C1)O | [2][3] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 4-ethynylphenol is fundamental for its application in experimental design, from selecting appropriate solvents to confirming its identity post-synthesis.
Physical Properties
The compound is typically a clear yellow liquid or a low-melting solid at room temperature.[2][5] Its properties are influenced by hydrogen bonding from the phenolic group and the polarity imparted by the oxygen atom.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 118.13 | g/mol | [2][3] |
| Exact Mass | 118.04186 | Da | [3][4] |
| Density | 1.12 | g/cm³ | [1][2] |
| Boiling Point | 216.2 | °C (at 760 mmHg) | [1][2] |
| Flash Point | 97 | °C | [1][2] |
| Vapor Pressure | 0.0968 | mmHg (at 25°C) | [1][4] |
| pKa | 8.76 ± 0.13 | (Predicted) | [4] |
| LogP | 1.8 | [4] |
Spectroscopic Profile
Spectroscopic data is crucial for structural verification. While a comprehensive dataset would be obtained from direct measurement, typical spectral features can be predicted based on its structure. Public databases like SpectraBase provide reference spectra for related compounds, which can be invaluable for comparison.[6][7]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the acetylenic proton (a singlet), the phenolic proton (a broad singlet), and the aromatic protons (typically two doublets, characteristic of a 1,4-disubstituted benzene ring).
-
¹³C NMR: The carbon spectrum will show signals for the two sp-hybridized alkyne carbons, the four unique sp²-hybridized aromatic carbons (two substituted, two unsubstituted), and the carbon bearing the hydroxyl group.
-
FT-IR: The infrared spectrum is characterized by key vibrational frequencies: a sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and various C=C aromatic stretches (~1500-1600 cm⁻¹).
Synthesis and Handling
The synthesis of 4-ethynylphenol requires methods that are compatible with both the phenol and alkyne functional groups. A common and effective laboratory-scale synthesis involves the deprotection of a silyl-protected precursor.
Synthetic Workflow: Desilylation Route
This approach is advantageous because the trimethylsilyl (TMS) group protects the acidic acetylenic proton during preceding synthetic steps (e.g., Sonogashira coupling to form the C-C bond). The final deprotection is typically a high-yield, clean reaction.
Caption: General workflow for the synthesis of 4-ethynylphenol via desilylation.
Experimental Protocol: Synthesis from p-[(trimethylsilyl)ethynyl]-phenol
The following protocol is adapted from established literature procedures.[8]
Materials:
-
p-[(trimethylsilyl)ethynyl]-phenol (1.0 eq)
-
Methanol (MeOH)
-
1N aqueous Potassium Hydroxide (KOH) solution
-
1N aqueous Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon gas supply
-
Round-bottom flask and standard glassware
-
Rotary evaporator
Procedure:
-
Dissolve p-[(trimethylsilyl)ethynyl]-phenol in a 1:1 mixture of methanol and 1N aqueous KOH solution in a round-bottom flask.
-
Purge the flask with argon gas to create an inert atmosphere. This is crucial to prevent potential oxidative side reactions.
-
Stir the solution vigorously at room temperature for approximately 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 1N HCl until the solution is acidic. This step protonates the phenoxide intermediate.
-
Extract the aqueous layer three times with diethyl ether. The organic product will move into the ether phase.
-
Combine the organic phases and wash them sequentially with water and a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol as a colorless oil.
Note: The pure product can be unstable and is often used immediately in subsequent reactions.[8]
Safety and Handling
While a specific, comprehensive safety data sheet for 4-ethynylphenol should always be consulted, related compounds like 4-ethylphenol offer guidance.[9][10]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory tract irritation.[9]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dark place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[5]
Chemical Reactivity and Applications
The utility of 4-ethynylphenol stems from the distinct reactivity of its two functional groups, which can be addressed selectively.
Caption: Key reactive sites on the 4-ethynylphenol molecule.
Reactions at the Phenolic Group
The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce new functionalities.
Reactions at the Ethynyl Group
The terminal alkyne is the site of greatest synthetic utility.
-
Click Chemistry: The terminal alkyne readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This makes 4-ethynylphenol an excellent building block for introducing a phenolic moiety onto biomolecules or polymers.[11]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex internal alkynes.
-
Cyclotrimerization: In the presence of specific catalysts, such as a poly(4-vinylpyridine) cobalt(II) complex, 4-ethynylphenol can undergo [2+2+2] cyclotrimerization to form substituted benzene rings.[2]
Applications in Drug Discovery and Development
The structure of 4-ethynylphenol is a privileged scaffold in medicinal chemistry.
-
Kinase and Angiogenesis Inhibitors: Phenolic structures are common in kinase inhibitors. The ethynyl group serves as a versatile handle to build out molecular complexity or to act as a reactive probe. Derivatives of 4-aminophenol have shown promise as inhibitors of protein kinases like AKT and ABL, as well as angiogenesis.[12]
-
Molecular Probes: The alkyne group allows for the straightforward "clicking" of reporter tags (e.g., fluorophores, biotin, or PET imaging agents) onto a phenolic pharmacophore, facilitating studies in chemical biology and drug target identification.[2][11] Natural products remain a vital source of inspiration for new anticancer drugs, and versatile building blocks like 4-ethynylphenol are crucial for synthesizing analogs of these complex molecules.[13]
Applications in Polymer and Materials Science
The rigid, functional nature of 4-ethynylphenol makes it a valuable monomer in materials science.
-
Polymer Synthesis: The ethynyl group can undergo polymerization reactions, such as oxidative coupling, to create conjugated polymers with interesting optical and electronic properties.[2] The synthesis of polymers containing ethynylene units is an active area of research for developing new materials.[14][15]
-
Cross-linking Agent: The bifunctionality of the molecule allows it to be incorporated into a polymer backbone via the phenolic group, with the ethynyl group remaining as a pendant side chain. This alkyne can then be used for post-polymerization modification or for cross-linking the polymer chains upon heating, enhancing thermal stability.
References
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Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 32758, 4-Ethynylphenol. [Link]
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LookChem. 4-Ethynylphenol. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]
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Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]
-
ResearchGate. Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]
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PrepChem.com. Synthesis of p-ethynylphenol. [Link]
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SpectraBase. 4-Ethylphenol. [Link]
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National Center for Biotechnology Information. Spectral Information in PubChem. [Link]
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PubMed. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]
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MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
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PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]
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MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]
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